Ristomycin A aglycone

Description

Context of Glycopeptide Antibiotics in Chemical Biology Research

Glycopeptide antibiotics (GPAs) represent a critical class of natural products that have been a cornerstone in the fight against severe infections caused by Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Since the initial discovery of vancomycin (B549263) in the 1950s, GPAs have garnered significant interest across multiple scientific fields due to their complex, highly crosslinked peptide structures, often adorned with sugar moieties. researchgate.net This structural intricacy presents formidable challenges for total chemical synthesis and has spurred extensive research into their biosynthesis, mechanism of action, and potential for modification. researchgate.net

The primary mechanism of action for many GPAs involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. ontosight.aiontosight.ai This interaction prevents the cross-linking of the peptidoglycan layer, ultimately leading to bacterial cell lysis. ontosight.airesearchgate.net However, the emergence of GPA-resistant pathogens, such as vancomycin-resistant enterococci (VRE), poses a significant threat to public health and underscores the urgent need for novel and more effective antibiotics. nih.govacs.org This has driven research efforts towards understanding the structure-activity relationships of existing GPAs and developing new derivatives through chemical modification, mutasynthesis, and chemoenzymatic strategies. nih.govresearchgate.netrsc.org

Ristomycin A Aglycone within the Glycopeptide Family

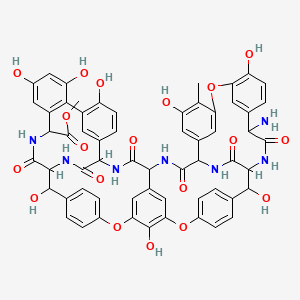

Ristomycin A, identical to ristocetin (B1679390) A, is a member of the glycopeptide antibiotic family, specifically classified as a type III GPA. rsc.orgresearchgate.netresearchgate.net This classification is based on its structural features, which include a heptapeptide (B1575542) backbone and a distinctive bis-ether containing three benzenoid rings. rsc.orgrsc.org The aglycone, or the non-carbohydrate core, of Ristomycin A is a complex tetracyclic structure. rsc.org It is derived from the actinobacterium Amycolatopsis orientalis (formerly Nocardia lurida). cymitquimica.comnih.gov

The core structure of this compound is a heptapeptide assembled by nonribosomal peptide synthetases (NRPSs). rsc.orgasm.org This peptide core undergoes extensive post-translational modifications, including oxidative crosslinking of aromatic side chains by cytochrome P450 enzymes, to form its final, biologically active conformation. researchgate.netrsc.org The structural complexity of the aglycone, with its multiple chiral centers and functional groups, makes it a challenging but attractive target for synthetic and medicinal chemists. cymitquimica.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C60H51N7O19 |

| Molecular Weight | 1174.1 g/mol |

| CAS Number | 73201-25-9 |

| Source | Amycolatopsis orientalis |

| Antibiotic Class | Glycopeptide (Type III) |

Data sourced from PubChem CID 16132332 nih.gov

Evolution of Research Perspectives on this compound Studies

Initial research on Ristomycin A focused on its isolation, structural elucidation, and potent antimicrobial activity against Gram-positive bacteria. cymitquimica.comnih.gov Early studies established its identity with ristocetin A and began to unravel its complex structure, including the nature of its aglycone and the attached sugar moieties. rsc.orgacs.org The unique ability of ristocetin to induce platelet aggregation in the presence of von Willebrand factor also led to its use as a diagnostic agent, although this is distinct from its antibiotic properties. researchgate.netasm.org

With the rise of antibiotic resistance, the focus of this compound research has shifted significantly. nih.gov Current investigations are heavily concentrated on using the aglycone as a scaffold for generating novel antibiotic derivatives with improved efficacy, reduced toxicity, and activity against resistant strains. cymitquimica.comontosight.ai This involves a multidisciplinary approach combining microbiology, pharmacology, and medicinal chemistry to explore chemical modifications. ontosight.ai Techniques such as the introduction of chloro groups, demethylation, and the addition of various functional groups are being explored to alter the compound's pharmacological properties. ontosight.aiontosight.ai

Furthermore, advances in genomics and synthetic biology have opened new avenues for Ristomycin A research. acs.org The identification and characterization of the ristomycin biosynthetic gene cluster have enabled the use of genetic engineering and mutasynthesis to create novel analogs. asm.orgacs.org By manipulating the biosynthetic pathway, researchers can introduce non-proteinogenic amino acids or alter the glycosylation pattern, leading to the production of new-to-nature glycopeptides with potentially enhanced therapeutic properties. rsc.orgacs.org These modern approaches represent a significant evolution from the classical methods of antibiotic discovery and development, highlighting the enduring importance of this compound as a template for future antibiotic innovation.

Structure

2D Structure

Properties

CAS No. |

73201-25-9 |

|---|---|

Molecular Formula |

C60H51N7O19 |

Molecular Weight |

1174.1 g/mol |

IUPAC Name |

methyl 22-amino-2,18,26,31,44,47,49,64-octahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C60H51N7O19/c1-23-37(71)16-28-18-39(23)86-40-17-26(7-14-36(40)70)44(61)54(76)66-49-51(73)24-3-9-31(10-4-24)84-41-19-29-20-42(53(41)75)85-32-11-5-25(6-12-32)52(74)50-59(81)65-48(60(82)83-2)34-21-30(68)22-38(72)43(34)33-15-27(8-13-35(33)69)45(55(77)67-50)62-57(79)47(29)63-56(78)46(28)64-58(49)80/h3-22,44-52,68-75H,61H2,1-2H3,(H,62,79)(H,63,78)(H,64,80)(H,65,81)(H,66,76)(H,67,77) |

InChI Key |

OYQWICYKFCGTRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=C1OC3=C(C=CC(=C3)C(C(=O)NC4C(C5=CC=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)NC8C9=CC(=C(C=C9)O)C1=C(C=C(C=C1O)O)C(NC(=O)C(C(C1=CC=C(O7)C=C1)O)NC8=O)C(=O)OC)NC(=O)C2NC4=O)O)O)N)O)O |

Origin of Product |

United States |

Structural Characterization and Elucidation of Ristomycin a Aglycone

Historical Approaches to Ristomycin A Aglycone Structural Determination

Early investigations into the structure of this compound relied heavily on classical chemical degradation methods. Hydrolysis of the O-methylated aglycone, for instance, was a critical first step. This process broke down the complex molecule into its constituent aromatic amino acids. nih.gov These smaller, more manageable fragments could then be separated using chromatographic techniques on silica (B1680970) gel. nih.gov

Advanced Spectroscopic Methodologies in this compound Structural Analysis

The advent of sophisticated spectroscopic techniques has allowed for a far more detailed and definitive elucidation of the this compound structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been particularly pivotal in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in defining the complex structure of ristomycin A and its aglycone. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to achieve a complete assignment of all hydrogen and carbon atoms within the molecule. nih.gov

¹³C-NMR studies were crucial in analyzing the interglycosidic linkages of the heterotetrasaccharide side-chain to the aglycone. nih.gov By comparing the NMR spectra of degradation products with synthetic model compounds, researchers could confirm the precise connectivity of the sugar moieties to the peptide core. nih.gov More recent analyses, utilizing advanced techniques, have resulted in the complete assignment of ¹H and ¹³C NMR spectra for ristomycin A, which are superimposable with a standard reference, further confirming its structural identity. nih.govresearchgate.net

Below is a table summarizing key NMR data for Ristomycin A, which includes the aglycone portion.

| Technique | Application | Key Findings | References |

| ¹³C-NMR | Analysis of interglycosidic linkages | Confirmed the connection points of the tetrasaccharide moiety to the aglycone. | nih.gov |

| 1D and 2D NMR | Complete structural elucidation | Enabled the complete assignment of all hydrogen and carbon atoms. | nih.gov |

| ¹H and ¹³C NMR Comparison | Structural confirmation | Spectra of isolated compound were superimposable with ristomycin A standard. | nih.govresearchgate.net |

Mass spectrometry (MS) has played a complementary and confirmatory role in the structural analysis of this compound. Early studies utilized proton magnetic resonance and mass spectroscopy to identify the aromatic amino acid constituents obtained from chemical hydrolysis. nih.gov

More contemporary approaches employ advanced MS techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), tandem mass spectrometry (MS/MS), and high-resolution electrospray ionization-time of flight mass spectrometry (HR-ESI-TOF MS). nih.govresearchgate.net These methods have been used to confirm the molecular formula of ristomycin A (C₉₅H₁₁₀N₈O₄₄) by determining its exact mass. researchgate.net Tandem MS experiments, in both positive and negative ionization modes, provide valuable fragmentation data that further corroborates the proposed structure. nih.gov

The table below highlights the application of various mass spectrometry techniques in the analysis of Ristomycin A.

| Technique | Application | Key Findings | References |

| Mass Spectroscopy (early) | Identification of amino acid constituents | Confirmed the identity of aromatic amino acids after chemical degradation. | nih.gov |

| HPLC-MS and MS/MS | Confirmation of predicted structure | Verified the in silico predicted structure of ristomycin A produced by recombinant strains. | researchgate.net |

| HR-ESI-MS | Determination of molecular formula | Confirmed the exact mass and molecular formula of ristomycin A. | researchgate.net |

Topographical and Conformational Analysis of the this compound Scaffold

The aglycone of ristomycin A possesses a distinctive three-dimensional structure, often described as an "aglycon basket". acs.orgmst.edu This basket-like conformation is formed by a series of fused macrocyclic rings, which are created through both ether and peptide linkages. acs.orgmst.edu This rigid, concave structure is fundamental to its biological activity.

A key feature of the this compound's topography is its ability to form back-to-back dimers. nih.gov In this dimeric state, the two aglycone molecules associate, creating concave binding pockets that are essential for recognizing and binding to its target, the D-alanyl-D-alanine terminus of bacterial cell wall precursors. researchgate.netnih.gov The structure of this ligand-binding site has been elucidated through high-resolution crystal structures of ristomycin A in complex with a bacterial cell-wall peptide mimetic. nih.gov This detailed structural understanding reveals the precise molecular interactions that govern its mechanism of action.

Comparative Structural Analysis of this compound with Related Glycopeptide Aglycones

The this compound belongs to the type III class of glycopeptide antibiotics. researchgate.net Its structure shares similarities with other glycopeptides like vancomycin (B549263) (a type I GPA) and teicoplanin (a type IV GPA), but also exhibits several key differences. researchgate.netacs.orgmst.edu

One of the most notable distinctions lies in the aromatic rings of the aglycone. While the aglycones of vancomycin and teicoplanin contain two chloro-substituted aromatic rings, the this compound has no chloro substituents. acs.orgmst.edu Furthermore, ristomycin A is characterized by an extra F-O-G ring system, a feature that distinguishes type III glycopeptides. researchgate.net

Functionally, the aglycone of ristomycin A has a primary amine group, similar to teicoplanin, whereas vancomycin possesses a secondary amine. acs.orgmst.edu Another point of differentiation is the C-terminus; in vancomycin and teicoplanin, there is a carboxylic acid moiety on the aglycone, while the equivalent group in ristomycin A is esterified. acs.orgmst.edu These structural variations among the different glycopeptide aglycones contribute to their distinct properties and biological activities. acs.orgnih.gov

The following table provides a comparative overview of the structural features of these related aglycones.

| Structural Feature | This compound | Vancomycin Aglycone | Teicoplanin Aglycone | References |

| Glycopeptide Class | Type III | Type I | Type IV | researchgate.net |

| Fused Macrocyclic Rings | Four | Three | Four | acs.orgmst.edu |

| Aromatic Ring Substitution | No chloro substituents | Two chloro-substituted rings | Two chloro-substituted rings | acs.orgmst.edu |

| Key Ring System | Contains an extra F-O-G ring system | - | - | researchgate.net |

| Aglycone Amine Group | Primary | Secondary | Primary | acs.orgmst.edu |

| Aglycone C-Terminus | Esterified | Carboxylic acid | Carboxylic acid | acs.orgmst.edu |

Biosynthetic Pathways and Engineering of Ristomycin a Aglycone

Producer Organisms and Genetic Determinants for Ristomycin A Biosynthesis

Ristomycin A is a glycopeptide antibiotic originally isolated from Amycolatopsis lurida in the 1950s nih.govsecondarymetabolites.org. More recently, the biosynthetic gene cluster for ristomycin A has been identified in other actinomycetes, including Amycolatopsis japonicum MG417-CF17 and Amycolatopsis sp. TNS106 nih.govnih.govnih.govnih.gov. In A. japonicum, the ristomycin gene cluster was found to be silent under standard laboratory conditions and its expression was activated through the heterologous expression of a transcriptional activator gene from the balhimycin biosynthesis pathway nih.govnih.govresearchgate.net.

The ristomycin biosynthetic gene cluster (designated as asr in Amycolatopsis sp. TNS106) is a large chromosomal region, spanning approximately 70 kb and encoding around 39 open reading frames (ORFs) nih.gov. These genes encode all the necessary machinery for the synthesis of the heptapeptide (B1575542) backbone, its modification, the production of precursor molecules, regulation, and transport. The organization of the ristomycin BGC is similar to that of other type III glycopeptide antibiotics acs.org. A key genetic determinant is the presence of a cluster-situated StrR family regulatory gene, such as asrR in Amycolatopsis sp. TNS106, which is indispensable for the biosynthesis of ristomycin A nih.govnih.gov. Deletion of this gene abolishes the production of the antibiotic, while its overexpression can significantly enhance the fermentation titer nih.govnih.gov.

| Producer Organism | Strain | Key Genetic Determinant(s) | Reference(s) |

| Amycolatopsis lurida | NRRL 2420 | Ristomycin biosynthetic gene cluster | nih.gov |

| Amycolatopsis japonicum | MG417-CF17 | Silent ristomycin biosynthetic gene cluster | nih.govnih.govnih.gov |

| Amycolatopsis sp. | TNS106 | asr biosynthetic gene cluster, asrR regulatory gene | nih.govnih.gov |

Enzymology of the Ristomycin A Aglycone Core Synthesis

The formation of the this compound core is a complex enzymatic process involving the assembly of a linear heptapeptide from both proteinogenic and non-proteinogenic amino acids, followed by extensive oxidative cross-linking to create its characteristic rigid, cup-shaped structure.

The heptapeptide backbone of ristomycin A is assembled by a multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS) nih.govnih.gov. These large enzymes are organized into modules, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. The ristomycin BGC in A. japonicum contains four NRPS genes (orf30 to orf33) that are predicted to encode the enzymes for the assembly of the heptapeptide backbone nih.gov.

The NRPS modules contain specific domains that carry out distinct functions: an adenylation (A) domain for substrate recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation mdpi.com. The order of the modules on the NRPS genes generally dictates the sequence of amino acids in the final peptide, a principle known as the co-linearity rule mdpi.com. The NRPS machinery for ristomycin A incorporates a series of aromatic amino acids, which is a characteristic of type III glycopeptides nih.govresearchgate.net. The assembly process is facilitated by MbtH-like proteins, which are commonly found in NRPS gene clusters and are thought to stimulate the adenylation reactions nih.gov.

| NRPS Gene (in A. japonicum) | Predicted Function | Domain Organization |

| orf33 | Incorporates Hpg and Dpg | A-T-C |

| orf32 | Incorporates subsequent amino acids | A-T-C |

| orf31 | Incorporates subsequent amino acids | A-T-C |

| orf30 | Incorporates the final amino acid and terminates synthesis | A-T-C-TE |

Note: This table represents a predicted organization based on bioinformatic analysis of the gene cluster.

Following the assembly of the linear heptapeptide on the NRPS scaffold, a series of oxidative cross-linking reactions occur, catalyzed by cytochrome P450 monooxygenases (CYPs or Oxys) nih.gov. These enzymes are responsible for forming the rigid, three-dimensional structure of the aglycone, which is crucial for its biological activity. The ristomycin BGC in A. japonicum contains four oxy genes (orf25 to orf28) that putatively encode these P450 monooxygenases nih.gov.

These cross-linking reactions form ether (C-O-C) and carbon-carbon (C-C) bonds between the aromatic side chains of the amino acid residues in the heptapeptide. Based on homology to other glycopeptide biosynthesis pathways, specific Oxy enzymes are predicted to catalyze specific cross-links. For instance, OxyA is likely involved in the cross-linking of residues 2 and 4, OxyB in the linkage of residues 4 and 6, and OxyC in the C-C bond between residues 5 and 7. A fourth oxygenase, OxyE, is proposed to catalyze the cross-link between residues 1 and 3, a characteristic feature of type III and IV glycopeptides nih.gov.

| Cytochrome P450 Gene (in A. japonicum) | Predicted Function |

| orf28 (OxyA-like) | Catalyzes the ether linkage between amino acid residues 2 and 4. |

| orf27 (OxyB-like) | Catalyzes the ether linkage between amino acid residues 4 and 6. |

| orf26 (OxyC-like) | Catalyzes the C-C bond formation between amino acid residues 5 and 7. |

| orf25 (OxyE-like) | Catalyzes the ether linkage between amino acid residues 1 and 3. |

Note: The specific functions of these enzymes in ristomycin biosynthesis are predicted based on sequence similarity to characterized enzymes from other glycopeptide pathways.

The heptapeptide backbone of ristomycin A is composed of several non-proteinogenic amino acids, which are not among the 20 standard amino acids found in proteins nih.govwikipedia.orgagriculturejournals.cz. These unusual building blocks, such as 3,5-dihydroxyphenylglycine (Dpg), p-hydroxyphenylglycine (Hpg), and β-hydroxytyrosine (β-Ht), are synthesized by dedicated enzymatic pathways encoded within the ristomycin BGC nih.gov.

The genes responsible for the biosynthesis of these precursors are typically clustered together within the BGC. For example, in the A. japonicum ristomycin gene cluster, orf2 to orf5 and orf16 are likely involved in the synthesis of Dpg, while orf11, orf12, and other associated genes are responsible for the production of Hpg and β-Ht nih.gov. The synthesis of these non-proteinogenic amino acids is a critical prerequisite for the assembly of the this compound by the NRPS machinery.

| Non-Proteinogenic Amino Acid | Putative Biosynthetic Genes (in A. japonicum) |

| 3,5-dihydroxyphenylglycine (Dpg) | orf2, orf3, orf4, orf5, orf16 |

| p-hydroxyphenylglycine (Hpg) | orf11, orf12 and associated genes |

| β-hydroxytyrosine (β-Ht) | Genes within the Hpg biosynthesis operon |

Note: The precise functions of all genes in these sub-pathways are still under investigation.

Post-Translational Modifications and Tailoring Enzymes on the this compound Scaffold

Once the fully cross-linked aglycone is formed, it undergoes a series of post-translational modifications, primarily glycosylation, which are catalyzed by tailoring enzymes. These modifications are crucial for the biological activity of the final ristomycin A molecule.

Ristomycin A is extensively glycosylated, featuring a complex arrangement of sugar moieties attached to the aglycone core acs.orgacs.org. This intricate glycosylation pattern includes a tetrasaccharide attached to the central 4-hydroxyphenylglycine (Hpg4) residue, an L-ristosamine linked to β-hydroxytyrosine at position 6 (βht6), and a D-mannose attached to 3,5-dihydroxyphenylglycine at position 7 (Dpg7) acs.org. The tetrasaccharide itself is composed of D-glucose, L-rhamnose, D-mannose, and D-arabinofuranose acs.org.

The attachment of these sugar residues is catalyzed by a series of glycosyltransferases (GTs), which are encoded within the ristomycin BGC nih.govresearchgate.netfrontiersin.org. The A. japonicum gene cluster is notable for containing six putative glycosyltransferase genes (orf6, orf18, orf20, orf22, orf23, orf24), a larger number than is found in many other glycopeptide BGCs nih.gov. Recent studies on Amycolatopsis sp. TNS106 have begun to elucidate the specific roles and timing of some of these glycosylation steps. For instance, the functions of the RgtfB and RgtfC glycosyltransferases have been confirmed through in vitro biochemical reactions acs.orgnih.gov. The sequential action of these GTs is critical for the maturation of the ristomycin A molecule. The removal or alteration of specific sugar moieties can significantly impact the antibacterial activity of the resulting derivatives acs.orgacs.org.

| Glycosyltransferase Gene (Putative) | Sugar Moiety | Attachment Site on Aglycone |

| RgtfB | D-mannose | Dpg7 |

| RgtfC | L-ristosamine | βht6 |

| GtfA-like (orf16, orf20) | Components of the tetrasaccharide | Hpg4 |

| GtfB-like (orf18) | Components of the tetrasaccharide | Hpg4 |

| GtfE-like (orf17 in A. sp. TNS106) | Components of the tetrasaccharide | Hpg4 |

Note: The specific functions and order of action of all glycosyltransferases in the ristomycin pathway are areas of ongoing research.

Sulfonation and Other Enzymatic Tailoring Reactions on the Aglycone

Beyond methylation, the this compound undergoes several other crucial enzymatic modifications, primarily glycosylation, while notably lacking others like sulfonation.

Sulfonation: Analysis of the Ristomycin A biosynthetic gene cluster reveals an absence of sulfotransferase-encoding genes. nih.govresearchgate.net Sulfonation is a tailoring reaction found in the biosynthesis of some glycopeptides, such as A47934 and UK-68,597, where it can play a role in the molecule's activity. mcmaster.caresearchgate.net However, this modification is not a feature of natural Ristomycin A biosynthesis.

Other Enzymatic Tailoring Reactions: The most significant tailoring reactions for the this compound are the sequential glycosylations that attach multiple sugar moieties to the heptapeptide core. The A. japonicum gene cluster is particularly rich in glycosyltransferase genes, containing six in total (orf6, orf18, orf20, orf22, orf23, and orf24), which is an unusually high number compared to other glycopeptide BGCs. nih.gov

In vitro biochemical studies have confirmed the function and timing of specific glycosyltransferases, such as RgtfB and RgtfC, in the maturation process. nih.gov These enzymes are responsible for decorating the aglycone, and their sequential action is critical for producing the final, highly glycosylated structure of Ristomycin A. nih.gov The extensive glycosylation is a hallmark of this type III glycopeptide and is essential for its biological function. nih.govresearchgate.net

| Enzyme/Gene | Enzyme Class | Function on the Aglycone | Presence in Ristomycin BGC |

|---|---|---|---|

| RgtfB, RgtfC, etc. | Glycosyltransferase | Sequential attachment of sugar moieties nih.gov | Yes (6 genes total) nih.gov |

| Not Applicable | Sulfotransferase | Attachment of sulfate (B86663) groups | No nih.govresearchgate.net |

| Not Applicable | Acetyltransferase | Attachment of acetyl groups | No nih.gov |

Genetic Engineering and Pathway Activation for Enhanced this compound Production

Significant advancements in the production of Ristomycin A have been achieved through genetic engineering, primarily by activating silent biosynthetic gene clusters and overexpressing regulatory genes.

A key breakthrough was the activation of a cryptic Ristomycin A gene cluster in Amycolatopsis japonicum, a strain not known to produce the antibiotic under standard laboratory conditions. nih.gov Researchers successfully induced production by introducing the bbr gene from Amycolatopsis balhimycina (bbrAba), which encodes a transcriptional activator for the balhimycin pathway. nih.govnih.gov This heterologous expression of a pathway-specific regulator effectively switched on the silent 39-gene cluster in A. japonicum, leading to the synthesis and secretion of Ristomycin A. nih.govresearchgate.net

Further engineering efforts have focused on enhancing the yield in known producer strains. In Amycolatopsis sp. TNS106, the native Ristomycin A biosynthetic gene cluster (asr) is controlled by a single cluster-situated regulatory gene, asrR. nih.gov Deletion of asrR completely abolished antibiotic production, confirming its essential role as a positive regulator. nih.gov Building on this, researchers dramatically increased the production titer by overexpressing asrR using strong promoters and multiple gene copies. nih.gov A similar enhancement was achieved by overexpressing the heterologous regulator bbr. nih.gov These strategies led to an approximately 60-fold increase in Ristomycin A production, reaching a titer of 4.01 g/liter in flask cultures. nih.govresearchgate.net

| Host Strain | Genetic Modification Strategy | Key Gene(s) Manipulated | Outcome | Reference |

|---|---|---|---|---|

| Amycolatopsis japonicum MG417-CF17 | Activation of a silent gene cluster | Introduction of heterologous regulator bbrAba | Initiated production of Ristomycin A | nih.govnih.gov |

| Amycolatopsis sp. TNS106 | Overexpression of native regulator | asrR (native StrR family regulator) | ~60-fold increase in Ristomycin A titer (up to 4.01 g/L) | nih.gov |

| Amycolatopsis sp. TNS106 | Overexpression of heterologous regulator | bbr (from A. balhimycina) | Significant increase in Ristomycin A titer | nih.govresearchgate.net |

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression, the process of expressing a gene or a full biosynthetic cluster in a non-native host organism, is a powerful strategy for producing natural products. For Ristomycin A, this approach has been demonstrated primarily through the successful expression of a regulatory gene to activate a silent pathway. nih.gov

The work in Amycolatopsis japonicum, where the introduction of the bbr regulator gene from A. balhimycina turned on Ristomycin A production, serves as a prime example of using a heterologous genetic element to control a biosynthetic pathway. nih.govnih.gov This strategy circumvents the need to clone and transfer the entire large (~69 kb) and complex Ristomycin A gene cluster into a new host.

While the heterologous expression of the complete Ristomycin A BGC has not been extensively reported, the broader field of synthetic biology has established various host systems for producing other complex metabolites. dtu.dkmdpi.com Hosts like Streptomyces albus and Streptomyces coelicolor have been successfully used to express the gene clusters of other antibiotics. dtu.dk The development of genetically tractable and high-producing strains, such as certain Amycolatopsis species, holds promise for their use as potential hosts for the heterologous expression of glycopeptide antibiotic BGCs in the future. researchgate.net The primary challenges remain the large size of the gene clusters and the complex, multi-step nature of the biosynthetic pathway, which requires a host capable of providing the necessary precursors and enzymatic machinery for post-translational modifications.

Synthetic Methodologies for Ristomycin a Aglycone and Its Analogs

Total Synthesis Strategies for the Ristomycin A Aglycone Core

The complete chemical synthesis of the complex polycyclic peptide core of ristomycin A has been a significant achievement in natural product synthesis. The approaches have been characterized by their strategic bond disconnections and the development of robust methods for the construction of its challenging structural motifs.

Modular and Convergent Synthetic Approaches to the this compound

The first total synthesis of the ristocetin (B1679390) aglycone (a synonym for this compound) was achieved utilizing a modular and highly convergent strategy. This approach is centered on the synthesis of two complex fragments, which are then coupled and cyclized to form the complete aglycone core. The aglycone is conceptually disassembled into two key subunits: the ABCD ring system and the EFG ring system.

This convergent approach offers significant advantages in terms of efficiency, as the two major fragments can be synthesized independently and then combined in the later stages of the synthesis. This strategy allows for the accumulation of significant quantities of the advanced fragments before the final, often complex, coupling and cyclization steps.

Key Bond-Forming Reactions in Aglycone Total Synthesis (e.g., Diaryl Ether Linkages, Macrolactamization, Biaryl Linkages)

The construction of the this compound relies on a series of powerful and selective bond-forming reactions to create its characteristic diaryl ether, biaryl, and macrocyclic lactam structures.

Diaryl Ether Linkages: The formation of the diaryl ether bonds, which are crucial for the three-dimensional structure of the aglycone, is a key challenge. Nucleophilic aromatic substitution (SNAr) reactions have been employed effectively for this purpose. For instance, an intramolecular SNAr reaction is used to form the 16-membered CD ring system. Similarly, a room-temperature intermolecular SNAr reaction between an o-fluoronitroaromatic precursor and a phenol is utilized for the formation of the FG diaryl ether. The final DE ring system is also closed via a highly efficient and diastereoselective intramolecular SNAr reaction.

Biaryl Linkages: The atropisomeric biaryl linkage between the A and B rings is another defining feature of the this compound. This bond is constructed using a Suzuki coupling reaction, which allows for the controlled formation of the carbon-carbon bond between the two aromatic rings. The stereochemistry of this biaryl linkage can be adjusted thermally after its formation.

Macrolactamization: The synthesis of the 12-membered AB ring system and the 14-membered ring containing the amide linkage between residues 1 and 2 is achieved through macolactamization reactions. These intramolecular amide bond formations are critical for closing the macrocyclic structures of the aglycone core and are often high-yielding steps in the synthetic sequence.

| Key Bond/Ring System | Bond-Forming Reaction | Key Features |

| CD Diaryl Ether | Intramolecular SNAr | Forms the 16-membered ring system. |

| AB Biaryl Linkage | Suzuki Coupling | Creates the atropisomeric C-C bond; stereochemistry is thermally adjustable. |

| AB Macrolactam | Macrolactamization | Closes the 12-membered ring system. |

| FG Diaryl Ether | Intermolecular SNAr | Room temperature reaction between an o-fluoronitroaromatic and a phenol. |

| DE Diaryl Ether | Intramolecular SNAr | Highly diastereoselective and facile final cyclization. |

Stereochemical Control in this compound Synthesis

During the synthesis, diastereoselective reactions are employed to control the formation of new stereocenters. For instance, the Suzuki coupling reaction used to form the AB biaryl linkage proceeds with a degree of diastereoselectivity. Furthermore, the final intramolecular SNAr reaction to close the DE ring system is highly diastereoselective, benefiting from the preorganization of the substrate. The inherent conformational preferences of the macrocyclic systems also play a crucial role in directing the stereochemical outcome of key reactions.

Semisynthetic Derivatization of this compound

While the total synthesis of this compound is a remarkable scientific achievement, it is a long and complex process. Semisynthetic modification of the naturally derived aglycone or the parent antibiotic provides a more direct route to novel analogs with potentially improved properties.

N-terminal Modifications of this compound

The N-terminus of the this compound, which is a secondary amine, represents a key site for chemical modification. Although specific studies on the N-terminal modification of this compound are not extensively reported, insights can be drawn from work on the structurally related glycopeptide antibiotic, vancomycin (B549263).

For vancomycin, N-terminal modifications such as alkylation and acylation have been explored. These modifications are generally well-tolerated in terms of maintaining the core binding affinity of the molecule. For example, a series of vancomycin derivatives alkylated at the N-terminal amine have been synthesized. These modifications can modulate the physicochemical properties of the molecule, such as its lipophilicity and charge, which can in turn influence its biological activity. Given the structural similarity, it is anticipated that similar N-terminal modifications of the this compound could be achieved, leading to the generation of a library of novel analogs.

Modifications at Glycosidic Attachment Points on the Aglycone

The this compound possesses several hydroxyl groups that serve as attachment points for the carbohydrate moieties in the parent antibiotic. These hydroxyl groups are prime targets for chemical modification to generate novel aglycone analogs or to attach different sugar units, a process known as neoglycosylation.

While the chemical modification of these specific hydroxyl groups on the this compound is not well-documented in the literature, studies on the related vancomycin and teicoplanin aglycones provide a blueprint for potential synthetic strategies. The selective modification of the various hydroxyl groups on the complex aglycone core presents a significant challenge due to the need for highly specific protecting group strategies or site-selective reactions.

Enzymatic approaches have shown considerable promise for the modification of glycopeptide aglycones. Glycosyltransferases have been used to glycosylate the vancomycin and teicoplanin aglycones with both natural and unnatural sugar donors. These enzymatic methods offer high selectivity for specific hydroxyl groups, avoiding the need for complex protection-deprotection sequences. For example, glycosyltransferases have been used to efficiently glucosylate the vancomycin aglycone. This chemoenzymatic approach, combining chemical synthesis of the aglycone or modified sugars with enzymatic glycosylation, is a powerful tool for generating novel glycopeptide analogs. It is conceivable that a similar strategy could be applied to the this compound to create a diverse range of new compounds.

Click Chemistry and Other Coupling Strategies for this compound Derivatives

The modification of the this compound to generate novel derivatives has been a key strategy in the quest for new therapeutic agents with improved properties. Among the synthetic methodologies employed, click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool. This reaction's high efficiency, mild reaction conditions, and broad functional group tolerance make it ideal for the complex architecture of the aglycone.

Researchers have successfully prepared new sugar derivatives of ristocetin by employing a copper-catalyzed 1,3-dipolar cycloaddition. This involved reacting an azido-ristocetin aglycone with various propargyl glycosides. This approach allows for the modular attachment of diverse carbohydrate moieties to the aglycone, creating a library of novel glyco-conjugates. Some of these derivatives have demonstrated activity against gram-positive bacteria and have also shown potential antiviral activity against the H1N1 subtype of influenza A virus.

Beyond click chemistry, other coupling strategies are crucial in the total synthesis and derivatization of the this compound. The total synthesis of the aglycone itself relies on a series of sophisticated coupling reactions to assemble its complex polycyclic structure. These include macrolactamization and aromatic nucleophilic substitution (SNAr) reactions to form the diaryl ether linkages that create the characteristic ring systems. For instance, the formation of the 16-membered DE ring system has been achieved via an unusually facile and diastereoselective SNAr reaction.

Furthermore, Suzuki coupling, a palladium-catalyzed cross-coupling reaction, has been instrumental in creating the biaryl linkage between the A and B rings of the aglycone's core structure. These established coupling methods, proven effective in the total synthesis of the core structure, provide a validated toolbox for creating analogs by introducing modified building blocks during the synthetic sequence.

The table below summarizes selected coupling strategies used in the synthesis of this compound and its derivatives.

| Coupling Strategy | Reactants | Purpose | Reference |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Azido-ristocetin aglycone, Propargyl glycosides | Attachment of carbohydrate moieties to create novel derivatives | |

| Aromatic Nucleophilic Substitution (SNAr) | o-fluoronitroaromatic fragment, Phenolic fragment | Formation of diaryl ether linkages (e.g., DE and FG ring systems) | |

| Suzuki Coupling | Boronic acid and halide substituted fragments of the AB ring system | Creation of the biaryl bond connecting the A and B rings | |

| Macrolactamization | Linear peptide precursor | Cyclization to form the 12-membered AB and 14-membered EFG ring systems |

Development of Synthetic Building Blocks for this compound Analogs

The synthesis of analogs of the this compound is highly dependent on the development of versatile and efficiently prepared synthetic building blocks. A convergent strategy, where large, complex fragments of the molecule are synthesized independently before being coupled together, has proven most effective. This modular approach allows for the synthesis of a wide range of analogs by simply modifying the individual building blocks before the final assembly steps.

The total synthesis of the this compound has been conceptualized through its deconstruction into two primary, advanced intermediates: the ABCD ring system and the EFG ring system. The development of robust synthetic routes to these key fragments is therefore central to the creation of analogs.

The synthesis of the ABCD ring system, a tricyclic structure, has been achieved in a 12-step sequence starting from its constituent amino acid subunits. Key steps in this synthesis that highlight the nature of the building blocks include:

An intramolecular SNAr reaction to form the diaryl ether and close the 16-membered CD ring system.

A diastereoselective Suzuki coupling for the crucial AB biaryl linkage.

A macrolactamization to close the 12-membered AB ring system.

Similarly, the 14-membered EFG ring system has been synthesized in a 13-step process. This synthesis involves:

An intermolecular SNAr reaction for the formation of the FG diaryl ether.

A highly efficient macrolactamization to form the amide bond linking residues 1 and 2.

By modifying the initial amino acid components or the reagents used in the key coupling and cyclization steps, chemists can produce a variety of building blocks. These modified fragments, when carried through the synthetic sequence and coupled together, result in the formation of this compound analogs with altered structures and potentially new biological activities. This building block approach is a cornerstone of medicinal chemistry efforts to overcome antibiotic resistance.

The table below details the key synthetic fragments developed as building blocks for the total synthesis of this compound.

| Synthetic Building Block | Description | Key Synthetic Reactions for Formation | Overall Yield (in total synthesis) | Reference |

| ABCD Ring System | Tricyclic fragment containing the first four amino acid residues | Intramolecular SNAr, Suzuki coupling, Macrolactamization | 12% over 12 steps | |

| EFG Ring System | Tricyclic fragment containing the final three amino acid residues | Intermolecular SNAr, Macrolactamization | 14% over 13 steps |

Advanced Research Directions and Future Perspectives in Ristomycin a Aglycone Studies

Chemoenzymatic Synthesis and Biosynthetic Engineering for Novel Ristomycin A Aglycone Scaffolds

The intricate structure of the this compound makes its total chemical synthesis a formidable challenge. Chemoenzymatic synthesis and biosynthetic engineering have emerged as powerful alternative strategies to generate novel this compound scaffolds. These approaches leverage the biosynthetic machinery of the producing organism, Amycolatopsis sp., to create derivatives that would be difficult to access through traditional synthetic chemistry.

Recent research has focused on elucidating the post-assembly tailoring steps in ristomycin biosynthesis. researchgate.netnih.gov This has involved the generation of mutant strains of Amycolatopsis sp. with targeted gene deletions, leading to the accumulation of various ristomycin derivatives. nih.govnih.gov These studies have provided valuable insights into the sequence of glycosylation and methylation events that adorn the aglycone core. For instance, in vitro biochemical assays have confirmed the functions of specific glycosyltransferases, such as RgtfB and RgtfC, and the methyltransferase MtfA. nih.govnih.gov

By manipulating the biosynthetic gene cluster (BGC) of ristomycin, researchers can create engineered strains capable of producing novel ristomycin analogs. nih.gov This combinatorial biosynthesis approach allows for the generation of a library of ristomycin derivatives with altered glycosylation patterns. The antimicrobial activity of these derivatives can then be assessed to identify compounds with improved potency or a broader spectrum of activity. nih.gov For example, the removal of the ristosamine (B1219620) sugar from β-hydroxytyrosine 6 has been shown to significantly impair antibacterial activity, particularly against vancomycin-resistant Enterococcus (VRE), highlighting the importance of this sugar moiety for biological function. nih.gov Conversely, some sugar-deprived ristomycin derivatives have exhibited antibacterial activities equivalent or even superior to the parent compound. nih.gov

The engineered strains developed through these studies serve as a versatile platform for generating "new-to-nature" glycopeptide antibiotics with potentially enhanced therapeutic properties. nih.gov

Strategies for Overcoming Glycopeptide Resistance through this compound Modification

The rise of glycopeptide-resistant bacteria, particularly vancomycin-resistant Enterococcus (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), has spurred intensive research into strategies to overcome this resistance. Modification of the this compound is a promising approach to develop new antibiotics that are effective against these resistant strains.

One of the primary mechanisms of glycopeptide resistance involves the alteration of the bacterial cell wall precursor from D-Ala-D-Ala to D-Ala-D-Lac, which reduces the binding affinity of the antibiotic. Research has shown that modifications to the aglycone can restore or even enhance activity against resistant strains. For example, the strategic removal or alteration of specific sugar moieties can impact antibacterial potency. Studies have demonstrated that while the removal of ristosamine from β-hydroxytyrosine 6 diminishes activity against VRE, other glycoforms have shown improved antimicrobial activity compared to the parent molecule. nih.gov

The following table summarizes the impact of specific sugar modifications on the antibacterial activity of ristomycin derivatives against a panel of bacteria, including vancomycin-resistant Enterococcus.

| Modification | Effect on Antibacterial Activity |

| Removal of ristosamine on β-hydroxytyrosine 6 | Markedly impaired activity, especially against VRE. nih.gov |

| Presence of rhamnose on 4-hydroxyphenylglycine 4 | Markedly impaired activity, especially against VRE. nih.gov |

| Various sugar-deprived derivatives | Some exhibit equivalent or superior activity to the parent compound. nih.gov |

These findings underscore the potential of targeted modifications to the this compound to generate derivatives that can effectively combat glycopeptide-resistant pathogens. Future research in this area will likely focus on a combination of synthetic chemistry and biosynthetic engineering to create a diverse range of aglycone derivatives for screening against resistant bacterial strains.

Development of this compound-Based Probes for Chemical Biology Investigations

Chemical biology probes are essential tools for dissecting complex biological processes. The development of probes based on the this compound scaffold offers a unique opportunity to study the mechanisms of glycopeptide antibiotic action and resistance at a molecular level.

Researchers have successfully synthesized fluorescent derivatives of the ristocetin (B1679390) (ristomycin) aglycone. nih.gov These fluorescent probes can potentially be used in a variety of chemical biology applications, such as:

Bacterial Cell Imaging: Fluorescently labeled this compound could be used to visualize the localization of the antibiotic within bacterial cells and to study its interaction with the cell wall in real-time.

Target Identification: By incorporating a reactive group, the aglycone could be converted into an activity-based probe to identify its cellular targets and off-targets.

Mechanism of Action Studies: These probes could help in elucidating the precise molecular events involved in the inhibition of bacterial cell wall synthesis.

The synthesis of isoindole and benzoisoindole derivatives of the ristocetin aglycone has yielded compounds with both antibacterial and fluorescent properties. nih.gov The fluorescent nature of these derivatives makes them promising candidates for the development of sophisticated chemical biology tools. While the full potential of these probes in detailed biological investigations is still being explored, their initial synthesis represents a significant step towards a deeper understanding of the molecular pharmacology of ristomycin A.

Exploration of Non-Antibacterial Biological Activities of this compound Derivatives (e.g., Antiviral)

Beyond its established antibacterial properties, the this compound scaffold is being explored for other potential therapeutic applications. A growing body of evidence suggests that derivatives of this complex molecule may possess significant antiviral activity.

Several studies have reported the synthesis of ristocetin aglycone derivatives with potent in vitro activity against the influenza A virus. nih.govresearchgate.net For instance, isoindole and benzoisoindole derivatives of the aglycone have demonstrated notable anti-influenza virus activity. nih.gov In another study, new sugar derivatives of ristocetin were prepared via a copper-catalyzed 1,3-dipolar cycloaddition reaction, with some of the resulting compounds showing favorable antiviral activity against the H1N1 subtype of influenza A virus. researchgate.net

The following table highlights some this compound derivatives and their observed non-antibacterial biological activities.

| Derivative Class | Biological Activity |

| Isoindole and benzoisoindole derivatives | Anti-influenza virus activity. nih.gov |

| Sugar derivatives via click chemistry | Antiviral activity against H1N1 influenza A virus. researchgate.net |

The exploration of non-antibacterial activities of this compound derivatives is a burgeoning field. The unique and complex architecture of the aglycone provides a rich starting point for the design of novel therapeutic agents targeting a range of diseases beyond bacterial infections. Further research is warranted to elucidate the mechanisms of action of these antiviral derivatives and to optimize their potency and selectivity.

Q & A

Q. What analytical techniques are most reliable for characterizing the molecular structure and stereochemistry of Ristomycin A aglycone?

- Methodological Answer : Structural elucidation requires a combination of high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., 2066 Da for Ristomycin Ristocetin A, a related compound) and nuclear magnetic resonance (NMR) spectroscopy to resolve asymmetric centers (e.g., 38 asymmetric centers in Ristomycin Ristocetin A) . X-ray crystallography is critical for resolving macrocyclic and aromatic ring conformations. Liquid chromatography (LC) coupled with chiral stationary phases, as described for glycopeptide separations, can help resolve stereoisomers .

Q. How can researchers optimize the hydrolysis of glycosidic bonds to isolate this compound from its parent compound?

- Methodological Answer : Enzymatic hydrolysis using β-glucosidases (e.g., Aspergillus niger-derived enzymes) under controlled conditions (pH, temperature, enzyme-substrate ratio) is a validated approach. Box-Behnken experimental designs can identify optimal parameters (e.g., reaction time, enzyme dose) to maximize aglycone yield while minimizing degradation . Post-hydrolysis, reverse-phase HPLC with UV/Vis or MS detection ensures purity assessment .

Advanced Research Questions

Q. What experimental design principles should guide in vitro studies of this compound’s bioactivity to ensure reproducibility?

- Methodological Answer :

- Dose-Response Analysis : Use a minimum of three biologically relevant concentrations, validated against positive/negative controls (e.g., vancomycin for antimicrobial studies) .

- Statistical Power : Predefine sample sizes using power analysis (α = 0.05, β = 0.20) to avoid Type I/II errors. Report absolute numerical data (e.g., MIC values) alongside derived metrics (e.g., IC50) .

- Robustness Testing : Introduce deliberate variations (e.g., ±5% solvent composition) to assess method reliability, as demonstrated in HPLC validation studies .

Q. How can conflicting data on this compound’s pharmacokinetic properties (e.g., tissue distribution, half-life) be resolved?

- Methodological Answer :

- Confounding Variable Control : Standardize models (e.g., tumor-bearing nude mice for tissue distribution studies) and account for metabolites (e.g., 7-deoxy derivatives) using LC-MS/MS .

- Meta-Analysis Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality and identify biases (e.g., unmeasured plasma protein binding effects) .

- Mechanistic Modeling : Use compartmental pharmacokinetic models to distinguish aglycone-specific behavior from prodrug effects, referencing glycopeptide antibiotic analogs like teicoplanin .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with enhanced stability or bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., chloro-substitutions at position 5) and assess impacts on antimicrobial efficacy via time-kill assays .

- Degradation Pathway Mapping : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-UV/MS identify degradation products. Use QbD (Quality by Design) principles to optimize storage conditions .

Methodological Best Practices

Q. How should researchers address discrepancies in antioxidant activity assays (e.g., DPPH vs. TLC bioautography) for this compound?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., DPPH radical scavenging and ferric reducing power assays) to account for matrix effects .

- Standardized Reporting : Provide raw data (e.g., absorbance values, IC50 calculations) and specify statistical tests (e.g., Student’s t-test for triplicate measurements) to enhance comparability .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?

- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism® are standard. Report 95% confidence intervals for EC50 values and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.